Structural and Physicochemical Differentiation: 1-Methyl vs. Unsubstituted Imidazo[4,5-c]pyridine Core
The presence of a methyl group at the N1 position in 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine differentiates it from the unsubstituted 1H-imidazo[4,5-c]pyridin-4-amine (CAS 6811-77-4) [1]. This methylation is a key structural feature that distinguishes it from the broader class of immunomodulatory imidazo[4,5-c]pyridin-4-amines, which often require specific alkyl substitutions (e.g., 2-methylpropyl, n-butyl) at the N1 position for optimal interferon-alpha induction [2].
| Evidence Dimension | Molecular Weight and Structural Feature |
|---|---|
| Target Compound Data | 148.17 g/mol; Methyl group at N1 position |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridin-4-amine (CAS 6811-77-4); 134.14 g/mol; Hydrogen at N1 position |
| Quantified Difference | Difference of 14.03 g/mol (one methyl group) |
| Conditions | N/A (Structural comparison) |
Why This Matters
This specific methylation pattern defines the compound's identity and is a prerequisite for certain structure-activity relationships (SAR) and synthetic routes.
- [1] PubChem Compound Summary for CID 23516206, 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine. View Source
- [2] US Patent US5494916A, Imidazo[4,5-C]pyridin-4-amines. View Source
